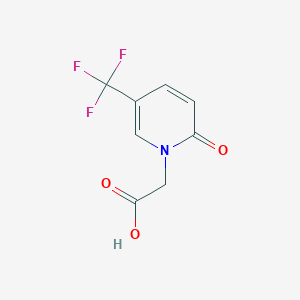

(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid

描述

(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid (IUPAC name: 2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetic acid) is a heterocyclic compound with the molecular formula C₈H₆F₃NO₃ and a molecular weight of 221.14 g/mol . Its structure features a pyridinone ring (2-oxo group), a trifluoromethyl (-CF₃) substituent at the 5-position, and an acetic acid moiety attached to the nitrogen at the 1-position of the pyridine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a valuable intermediate in pharmaceutical and agrochemical research.

属性

IUPAC Name |

2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)5-1-2-6(13)12(3-5)4-7(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNZKQDJXMHRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid typically involves the following steps:

Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring with the trifluoromethyl group. This can be achieved through a cyclization reaction using appropriate precursors.

Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a substitution reaction, where a suitable acetic acid derivative reacts with the pyridine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反应分析

Types of Reactions

(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

Substitution: The trifluoromethyl group and the acetic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction typically produces more reduced forms of the original compound.

科学研究应用

Chemistry

In synthetic chemistry, (2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid is utilized as a versatile building block for creating more complex organic molecules. Its structural features allow for various modifications that can lead to novel compounds with tailored properties.

Biological Applications

Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes, particularly aldose reductase (ALR2), which is crucial in managing diabetic complications. Studies have indicated that derivatives of this compound exhibit potent inhibitory effects against ALR2 with IC values ranging from 0.789 to 17.11 µM, demonstrating its potential in therapeutic applications for diabetes management .

Antioxidant Activity: The antioxidant properties of this compound derivatives have been highlighted in research, showcasing their ability to scavenge free radicals effectively. For instance, certain derivatives have shown an inhibitory rate of 88.76% against lipid peroxidation at concentrations of 100 µM, indicating strong antioxidant capabilities .

Case Study 1: Aldose Reductase Inhibition

A study focused on the synthesis and evaluation of various derivatives of this compound demonstrated significant inhibitory activity against ALR2. The most potent derivative exhibited an IC value of 0.789 µM with a selectivity index significantly higher than existing inhibitors like eparlestat . This study underscores the compound's potential as a lead structure for developing new diabetes treatments.

Case Study 2: Antioxidative Properties

Another investigation assessed the antioxidative capabilities of this compound derivatives through DPPH radical scavenging assays. The results indicated that certain derivatives could effectively reduce oxidative stress markers, which is vital for preventing cellular damage associated with chronic diseases .

Table 1: Inhibitory Activity Against ALR2

| Compound | IC (µM) | Selectivity Index |

|---|---|---|

| Derivative 7l | 0.789 | 25.23 |

| Epalrestat | ~5 | N/A |

Table 2: Antioxidative Activity

| Compound | Lipid Peroxidation Inhibition (%) at 100 µM |

|---|---|

| Derivative 7l | 88.76 |

| Trolox | 74.82 |

| Deferiprone | 25 |

作用机制

The mechanism by which (2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.

相似化合物的比较

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Trifluoromethyl vs. Halogen Substituents : The -CF₃ group in the target compound improves electron-withdrawing effects and stability compared to fluorine or chlorine .

- Positional Isomerism : The chloro-substituted analogue (–5, 8) shows how substituent position (3-Cl vs. 5-CF₃) impacts steric and electronic interactions.

Comparative Analysis of Physicochemical Properties

Solubility and Lipophilicity

- The acetic acid moiety enhances water solubility via ionization, while the -CF₃ group increases lipophilicity (logP ≈ 1.5–2.0), favoring blood-brain barrier penetration compared to less halogenated analogues .

- The chloro-substituted variant (C₈H₅ClF₃NO₃) has higher molecular weight (255.58 g/mol) and logP (~2.5), reducing aqueous solubility but improving lipid bilayer interactions .

Stability and Reactivity

- The pyridinone ring’s 2-oxo group facilitates hydrogen bonding and nucleophilic reactions, critical in drug-target interactions .

- The -CF₃ group in the target compound confers resistance to oxidative metabolism compared to non-fluorinated analogues .

生物活性

(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid, also known by its CAS number 308294-33-9, is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and biological activity of compounds, making this pyridine derivative a candidate for various therapeutic applications.

- Molecular Formula : CHFN O

- Molecular Weight : 221.13 g/mol

- CAS Number : 308294-33-9

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer research, where compounds with similar structures have shown promise as anticancer agents.

Anticancer Potential

Research indicates that derivatives of pyridine, particularly those with trifluoromethyl groups, can exhibit significant anticancer properties. For example, studies have shown that certain pyrazole-based compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (MiaPaCa2) cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 7d | MDA-MB-231 | 1.0 | Induces apoptosis |

| Compound 10c | MiaPaCa2 | < 1.0 | Inhibits glycolysis |

Case Studies

- Inhibition of Microtubule Assembly : A study observed that certain pyridine derivatives could inhibit microtubule assembly at concentrations as low as 20 µM, indicating potential use as microtubule-destabilizing agents .

- Apoptosis Induction : Compounds structurally related to this compound have been shown to enhance caspase activity, suggesting a mechanism for inducing apoptosis in cancer cells .

Research Findings

Recent studies have focused on optimizing the biological activity of pyridine derivatives through structural modifications. The introduction of different substituents has been shown to affect both the potency and selectivity of these compounds against various cancer targets .

常见问题

Q. What are the recommended synthetic routes for (2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid?

The synthesis of this compound typically involves coupling reactions between pyridine derivatives and acetic acid precursors. For example, cyclization of trifluoromethyl-substituted pyridinone intermediates with acetic acid derivatives under acidic or basic conditions is a common approach. Key steps include:

- Cyclization : Use of trifluoroacetic acid (TFA) or sulfuric acid to facilitate ring closure.

- Purification : Column chromatography or recrystallization to isolate the product (CAS RN 899, molecular formula C₈H₆F₃NO₃) .

- Validation : Confirmation via melting point analysis (mp) and spectroscopic methods (e.g., comparing with analogs like 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid, mp 287.5–293.5°C) .

Q. Which analytical methods are critical for characterizing this compound?

- HPLC : Pharmacopeial methods (e.g., ammonium acetate buffer, pH 6.5) ensure purity >95% .

- NMR : ¹H/¹³C NMR to confirm the pyridinone ring and acetic acid moiety. Compare with spectral data of structurally related compounds like 2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic acid .

- FTIR : Detect carbonyl (C=O) stretches at ~1700 cm⁻¹ and trifluoromethyl (CF₃) vibrations at 1100–1200 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields?

Contradictions in yields often arise from reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). Systematic optimization strategies include:

- Design of Experiments (DoE) : Vary parameters like reaction time (2–24 hrs), temperature (25–80°C), and solvent (DMF vs. THF) to identify optimal conditions.

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., uncyclized precursors) and adjust stoichiometry .

- Case Study : A related compound, 4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile, achieved 95% purity after optimizing catalyst ratios .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in this compound?

The electron-withdrawing CF₃ group stabilizes the pyridinone ring, enhancing electrophilic substitution at the 2-oxo position. Advanced studies involve:

- Computational Modeling : Density Functional Theory (DFT) to map charge distribution and predict reaction sites .

- Kinetic Studies : Monitor substituent effects using analogs (e.g., 2-(3-Difluoromethoxy-4-fluorophenyl)acetic acid) to compare reaction rates .

- Spectroscopic Probes : ¹⁹F NMR to track fluorine-environment changes during derivatization .

Q. How should stability studies be designed for long-term storage?

Stability is influenced by temperature, humidity, and light exposure. Recommended protocols:

- Accelerated Degradation : Store samples at 40°C/75% RH for 6 months and analyze via HPLC for decomposition products .

- Light Sensitivity : UV-vis spectroscopy to assess photodegradation under ICH Q1B guidelines .

- Case Example : A structurally similar compound, 2-(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)acetic acid, showed no degradation at 4°C for 12 months .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity for analogs of this compound?

Divergent bioactivity often stems from:

- Structural Variations : Minor changes (e.g., replacing CF₃ with Cl) alter pharmacokinetics. For example, 2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic acid showed higher metabolic stability than non-halogenated analogs .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hrs) impact IC₅₀ values. Standardize protocols using guidelines from pharmacopeial monographs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。